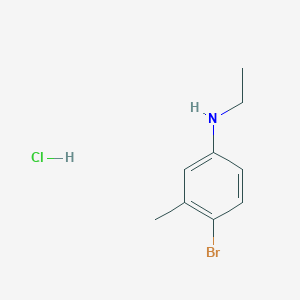

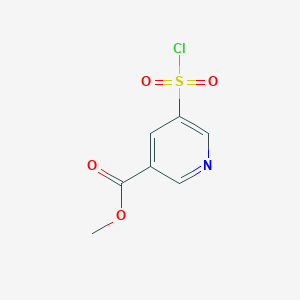

![molecular formula C16H13ClF3N3O2 B2493735 Acide (4E)-4-{2-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phénylbutanoïque CAS No. 338397-43-6](/img/structure/B2493735.png)

Acide (4E)-4-{2-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phénylbutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.

BenchChem offers high-quality (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr! Voici une analyse complète des applications de recherche scientifique de l'acide (4E)-4-{2-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phénylbutanoïque, également connu sous le nom d'acide (4E)-4-[[3-chloro-5-(trifluorométhyl)pyridin-2-yl]hydrazinylidene]-4-phénylbutanoïque :

Applications pharmaceutiques

La structure unique de ce composé, qui présente un groupe trifluorométhyle et un cycle pyridine, en fait un candidat prometteur dans la recherche pharmaceutique. Le groupe trifluorométhyle est connu pour améliorer la stabilité métabolique et la biodisponibilité des médicaments . Des recherches ont montré que les dérivés de la trifluorométhylpyridine sont utilisés dans diverses applications pharmaceutiques, notamment comme agents anti-inflammatoires, antiviraux et anticancéreux .

Applications agrochimiques

Dans l'industrie agrochimique, les composés contenant de la trifluorométhylpyridine sont largement utilisés en raison de leur efficacité dans la lutte antiparasitaire . Le composé en question pourrait être étudié pour son potentiel en tant qu'herbicide ou pesticide, en tirant parti de l'activité biologique conférée par le groupe trifluorométhyle et le cycle pyridine .

Catalyse

La structure du composé suggère des applications potentielles en catalyse, en particulier dans les réactions de couplage Suzuki-Miyaura. Ces réactions sont essentielles pour former des liaisons carbone-carbone en synthèse organique . La présence du cycle pyridine et du fragment hydrazone pourrait faciliter la formation de complexes stables avec les métaux de transition, améliorant l'efficacité catalytique .

Science des matériaux

En science des matériaux, les propriétés électroniques uniques du composé, dérivées des groupes trifluorométhyle et pyridine, pourraient être exploitées dans le développement de matériaux avancés. Ces matériaux pourraient inclure des semi-conducteurs organiques ou des composants dans des dispositifs électroniques . La stabilité et les caractéristiques électroniques du composé en font un candidat approprié pour de telles applications.

Chimie analytique

Le composé pourrait être utilisé comme réactif ou étalon en chimie analytique. Sa structure chimique distincte permet une détection et une quantification faciles à l'aide de techniques telles que la RMN, la spectrométrie de masse et la chromatographie . Cela le rend précieux dans le développement de méthodes analytiques pour diverses analyses chimiques.

Recherche biologique

En recherche biologique, le composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les voies métaboliques. Le groupe trifluorométhyle est souvent utilisé dans les substitutions bioisostériques pour étudier les effets du fluor sur les systèmes biologiques . Cela peut fournir des informations sur les mécanismes enzymatiques et le développement d'inhibiteurs enzymatiques.

Science environnementale

La stabilité et la résistance à la dégradation du composé en font un candidat pour des études en science environnementale. Il peut être utilisé pour comprendre le devenir et le transport environnementaux des composés fluorés . De plus, son utilisation potentielle comme pesticide ou herbicide nécessite des études sur son impact environnemental et ses voies de dégradation.

Médecine vétérinaire

Comme pour ses applications pharmaceutiques, le composé pourrait être étudié pour une utilisation en médecine vétérinaire. Les dérivés de la trifluorométhylpyridine ont été utilisés dans les médicaments vétérinaires pour traiter diverses maladies animales . La stabilité et la biodisponibilité du composé en font un candidat prometteur pour le développement de nouveaux traitements vétérinaires.

Propriétés

IUPAC Name |

(4E)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-15(12)23-22-13(6-7-14(24)25)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,23)(H,24,25)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFQJWDKJXBUPB-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

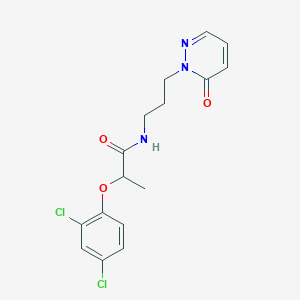

![N-(4-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

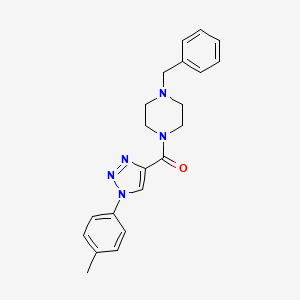

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

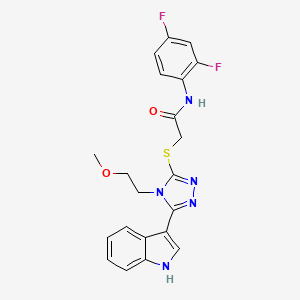

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one](/img/structure/B2493674.png)